molecular formula C10H4BrClN2 B572727 3-Bromo-4-chloroquinoline-8-carbonitrile CAS No. 1334499-67-0

3-Bromo-4-chloroquinoline-8-carbonitrile

Cat. No.: B572727
CAS No.: 1334499-67-0
M. Wt: 267.51
InChI Key: RSHVZNFXVWFVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-chloroquinoline-8-carbonitrile is a halogenated quinoline derivative characterized by a bromine atom at position 3, a chlorine atom at position 4, and a carbonitrile group at position 8 of the quinoline scaffold. Its molecular formula is C₁₀H₄BrClN₂, with a molar mass of 279.51 g/mol (inferred from analogous compounds in ).

Properties

CAS No.

1334499-67-0

Molecular Formula

C10H4BrClN2

Molecular Weight

267.51

IUPAC Name

3-bromo-4-chloroquinoline-8-carbonitrile

InChI

InChI=1S/C10H4BrClN2/c11-8-5-14-10-6(4-13)2-1-3-7(10)9(8)12/h1-3,5H

InChI Key

RSHVZNFXVWFVCP-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)C(=C(C=N2)Br)Cl)C#N

Synonyms

3-broMo-4-chloroquinoline-8-carbonitrile

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

The biological and physicochemical properties of quinoline derivatives are highly sensitive to substituent positioning. Key analogs include:

Compound Name Substituent Positions Molecular Formula CAS Number Key Features
3-Bromo-4-chloroquinoline-8-carbonitrile Br (C3), Cl (C4), CN (C8) C₁₀H₄BrClN₂ Not explicitly provided Target compound; halogenation at C3/C4 may enhance electrophilicity
7-Bromo-4-chloroquinoline-3-carbonitrile Br (C7), Cl (C4), CN (C3) C₁₀H₄BrClN₂ 214470-68-5 Similar formula but shifted bromine and carbonitrile; lower similarity (0.72)
4-Bromoquinoline-8-carbonitrile Br (C4), CN (C8) C₁₀H₅BrN₂ 1020743-28-5 Lacks chlorine; density 1.66 g/cm³, boiling point 379.7°C
8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile Br (C8), Cl (C4), NO₂ (C6), CN (C3) C₁₀H₃BrClN₃O₂ 915369-22-1 Nitro group increases reactivity; used in research settings

Key Insights :

  • Halogen Positioning: Bromine at C3 (target compound) vs.
  • Functional Group Additions: The nitro group in 8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile enhances electrophilicity, making it more reactive in synthetic applications compared to the target compound .

Impact of Additional Functional Groups

Fluoro-Substituted Analogs

6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile (CAS 886362-71-6) incorporates fluorine at C8. Fluorine’s electronegativity and small atomic radius improve metabolic stability and bioavailability, making this analog more suitable for medicinal chemistry than the target compound .

Hydroxy and Methoxy Derivatives

4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (CAS 32608-29-0) features hydroxyl and methoxy groups, increasing polarity and solubility. This contrasts with the hydrophobic profile of the target compound, which may limit aqueous solubility .

Physicochemical Properties

While direct data on the target compound is scarce, inferences can be drawn from analogs:

  • 4-Bromoquinoline-8-carbonitrile (CAS 1020743-28-5) has a predicted density of 1.66 g/cm³ and boiling point of 379.7°C . The addition of chlorine in the target compound likely increases its molecular weight and density slightly.
  • 8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile has a molar mass of 312.5 g/mol, with storage recommendations at 2–8°C due to sensitivity to moisture .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.